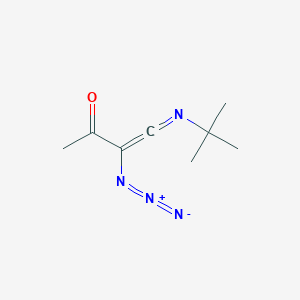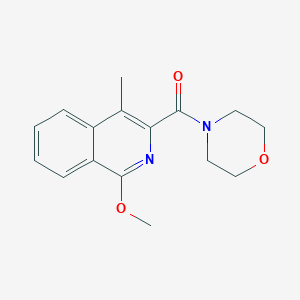
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or morpholinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs with therapeutic potential.
Medicine
In medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The isoquinoline core can interact with enzymes or receptors, modulating their activity. The methoxy and morpholinyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation, microbial growth, or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone
- (1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone
- 3-Methoxy-4-(morpholin-4-yl)aniline
Uniqueness
(1-Methoxy-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is unique due to the presence of both methoxy and morpholinyl groups on the isoquinoline core. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the morpholinyl group can improve its binding interactions with biological targets.
特性
CAS番号 |
89928-89-2 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
(1-methoxy-4-methylisoquinolin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N2O3/c1-11-12-5-3-4-6-13(12)15(20-2)17-14(11)16(19)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3 |
InChIキー |
PJRHHKABLIOSOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



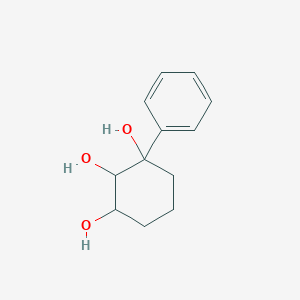
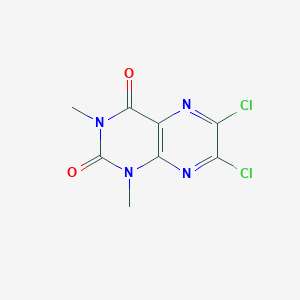
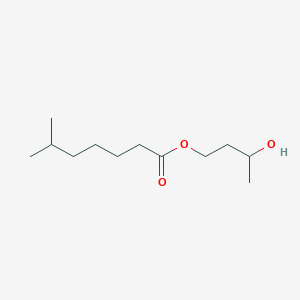
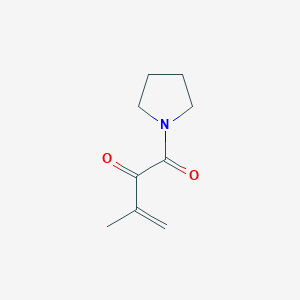
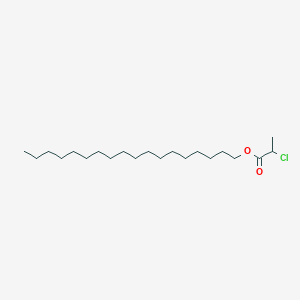
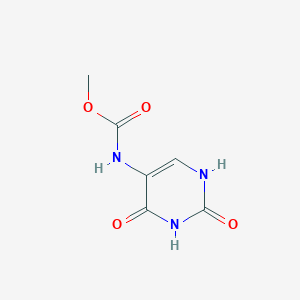
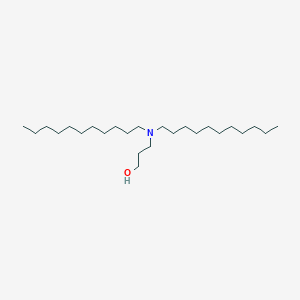
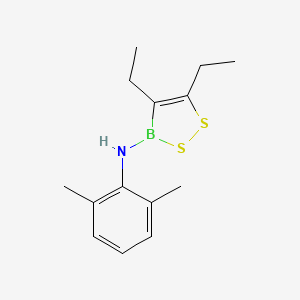
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
